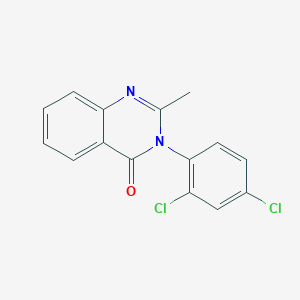
3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone, also known as DCPIQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinazolinones, which are known to exhibit a wide range of biological activities.
Mecanismo De Acción
3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. This results in the inhibition of the influx of calcium ions into the neuron, which is necessary for the activation of downstream signaling pathways. 3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone has also been shown to modulate the activity of other neurotransmitter receptors by binding to their respective sites.
Efectos Bioquímicos Y Fisiológicos
3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone has been shown to exhibit a wide range of biochemical and physiological effects, particularly in the central nervous system. It has been shown to enhance long-term potentiation (LTP), which is a process involved in learning and memory. 3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels and potassium channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor. It also exhibits a long half-life, which allows for prolonged experiments. However, 3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone has several limitations, including its poor solubility in water and its potential for toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone, including its potential applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Further studies are also needed to elucidate the mechanisms underlying its effects on ion channels and other neurotransmitter receptors. Additionally, the development of more potent and selective 3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone analogs may lead to the discovery of new therapeutic agents.
Métodos De Síntesis
The synthesis of 3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone involves the reaction of 2,4-dichloroaniline with 2-methyl-3-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then subjected to further purification steps to obtain pure 3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone.
Aplicaciones Científicas De Investigación
3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in several physiological processes such as learning and memory. 3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone has also been shown to modulate the activity of other neurotransmitter receptors, including the gamma-aminobutyric acid (GABA) receptor and the serotonin receptor.
Propiedades
Número CAS |
4285-65-8 |
|---|---|
Nombre del producto |
3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone |
Fórmula molecular |
C15H10Cl2N2O |
Peso molecular |
305.2 g/mol |
Nombre IUPAC |
3-(2,4-dichlorophenyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C15H10Cl2N2O/c1-9-18-13-5-3-2-4-11(13)15(20)19(9)14-7-6-10(16)8-12(14)17/h2-8H,1H3 |
Clave InChI |
GCFCLPQARRCRAG-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)Cl)Cl |
Otros números CAS |
4285-65-8 |
Solubilidad |
45.8 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



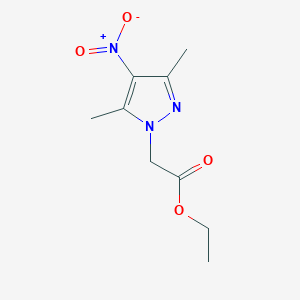
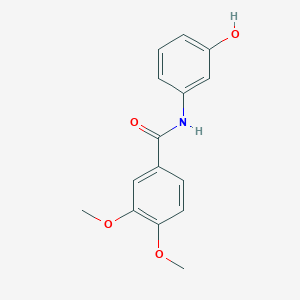
![N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187634.png)
![N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187635.png)
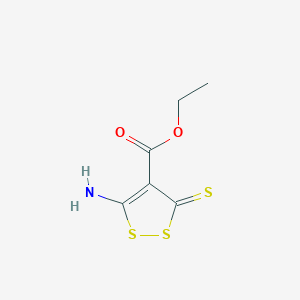
![5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B187638.png)
![6,10,16,19-Tetraoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B187639.png)
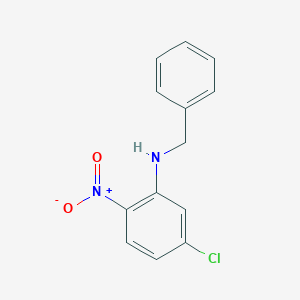
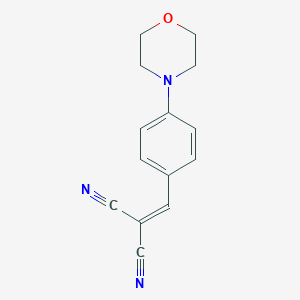
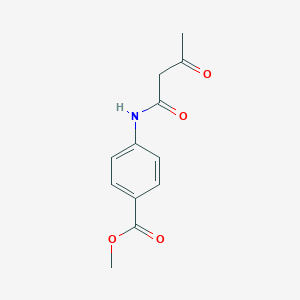
![N-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide](/img/structure/B187644.png)
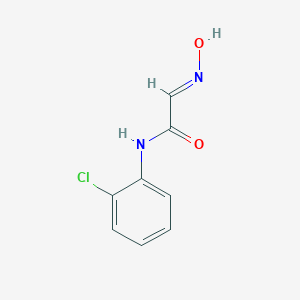
![2-[(3-Chlorobenzyl)oxy]benzoic acid](/img/structure/B187650.png)
